molecular weight and formula of 3-Piperidinamine hydrochloride.
molecular weight and formula of 3-Piperidinamine hydrochloride.
An In-depth Technical Guide to 3-Piperidinamine Hydrochloride: Properties, Analysis, and Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold stands out as one of the most prevalent N-heterocyclic motifs found in pharmaceuticals.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a wide array of biological receptors. Within this class of compounds, 3-Piperidinamine, particularly in its hydrochloride salt form, has emerged as a critical building block and a versatile synthon.[4] This guide provides an in-depth technical overview of 3-Piperidinamine hydrochloride, designed for researchers, chemists, and drug development professionals. We will explore its fundamental chemical properties, advanced analytical methodologies, synthetic pathways, and its significant role in the synthesis of pharmacologically active agents.
Chemical Identity and Physicochemical Properties
3-Piperidinamine is primarily available and utilized as its hydrochloride salt to enhance stability and solubility. It is crucial to distinguish between the monohydrochloride and dihydrochloride forms, as their properties differ. The presence of two basic nitrogen atoms—an endocyclic secondary amine and an exocyclic primary amine—allows for the formation of both salts.
The (R)-enantiomer is of particular interest as it serves as a key intermediate in the synthesis of certain pharmaceuticals, including dipeptidyl peptidase IV (DPP-4) inhibitors.[5][6]
Table 1: Core Physicochemical Properties of 3-Piperidinamine Hydrochloride Salts
| Property | 3-Piperidinamine Hydrochloride (Mono) | 3-Piperidinamine Dihydrochloride | (R)-3-Piperidinamine Dihydrochloride |
| Molecular Formula | C5H13ClN2[4] | C5H14Cl2N2[7][8] | C5H14Cl2N2[7] |
| Molecular Weight | 136.62 g/mol [4] | 173.08 g/mol [8] | 173.08 g/mol |
| CAS Number | 127294-75-1[4] | 138060-07-8[8] | 334618-23-4[5][7] |
| Appearance | White to tan powder[5] | White solid | White solid[9] |
| Melting Point | 190-195 °C (for (R)-enantiomer)[5][10] | Not specified | 190-195 °C[5] |
| Solubility | Slightly soluble in Methanol and Water[5] | Not specified | Slightly soluble in Methanol and Water[5] |
| IUPAC Name | piperidin-3-amine;hydrochloride[4] | piperidin-3-amine;dihydrochloride[8] | (3R)-piperidin-3-amine;dihydrochloride |
| Canonical SMILES | C1CC(CNC1)N.Cl[4] | C1CC(CNC1)N.Cl.Cl[8] | C1CN.Cl.Cl[11] |
| InChI Key | ITYKBOIQLYMDTI-UHFFFAOYSA-N[4] | GGPNYXIOFZLNKW-UHFFFAOYSA-N[8] | GGPNYXIOFZLNKW-WHWWGIJDNA-N[11] |
Note: Properties for the dihydrochloride are often reported for the racemic or a specific enantiomeric form.
Synthesis and Stereochemical Control
The synthesis of 3-Piperidinamine hydrochloride can be achieved through various routes, often starting from pyridine or chiral pool precursors. A common industrial approach involves the hydrogenation of a substituted pyridine ring.
Key Synthetic Strategies:
-
Catalytic Hydrogenation: A prevalent method begins with 3-aminopyridine. The exocyclic amine is first protected, typically via acetylation to form N-acetyl-3-aminopyridine. This intermediate then undergoes catalytic hydrogenation to reduce the aromatic pyridine ring to a saturated piperidine ring. Subsequent deprotection yields racemic 3-aminopiperidine, which is then treated with hydrochloric acid.[9]
-
Chiral Synthesis from Natural Precursors: Enantiomerically pure forms can be synthesized from chiral starting materials like D-glutamic acid or D-ornithine, involving multiple steps of functional group manipulation and cyclization.[9]
-
Asymmetric Reduction: Another approach involves the reduction of a suitable precursor. For instance, (R)-3-Aminopiperidine dihydrochloride can be prepared by the reduction of (R)-3-aminopiperidin-2-one hydrochloride using a powerful reducing agent like lithium aluminum hydride.[6]
-
Chiral Resolution: To obtain a single enantiomer from a racemic mixture, classical resolution is employed. The racemic base is reacted with a chiral acid, such as dibenzoyl-(D)-tartaric acid, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the salt and converted to its hydrochloride form.[9]
Caption: General synthetic workflow for (R)-3-Piperidinamine HCl via chiral resolution.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of 3-Piperidinamine hydrochloride. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, verifying the connectivity of the piperidine ring and the positions of the substituents.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Chromatographic Methods:
The analysis of enantiomeric purity is a critical quality control step, especially for pharmaceutical applications. Since 3-piperidinamine lacks a strong chromophore for UV detection, a pre-column derivatization strategy is often necessary.[12]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity [12]
-
Derivatization: React the 3-Piperidinamine hydrochloride sample with para-toluenesulfonyl chloride (PTSC) in the presence of a base. This reaction attaches a UV-active tosyl group to one or both amine functions, rendering the resulting derivative detectable by UV.
-
Sample Preparation: Accurately weigh the derivatized sample and dissolve it in a suitable solvent to a known concentration.
-
HPLC Conditions:
-
Column: Chiralpak AD-H or an equivalent chiral stationary phase.
-
Mobile Phase: A polar organic mobile phase, such as 0.1% diethylamine in ethanol.
-
Flow Rate: Approximately 0.5 mL/min.
-
Detection: UV at 228 nm.
-
-
Analysis: Inject the prepared sample into the HPLC system. The two enantiomers will be separated by the chiral column and detected as distinct peaks. The enantiomeric excess (% ee) can be calculated from the relative peak areas. The resolution between the two enantiomer peaks should be greater than 4.0 for robust quantification.[12]
Caption: Workflow for determining the enantiomeric purity of 3-Piperidinamine HCl.
Reactivity and Applications in Drug Discovery
The utility of 3-Piperidinamine hydrochloride as a synthon stems from the differential reactivity of its two nitrogen atoms. The exocyclic C3-primary amine is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine.[4] This allows for regioselective reactions, making it an ideal precursor for constructing more complex molecules, particularly fused heterocyclic systems.[4]
Key Applications:
-
DPP-4 Inhibitors: The (R)-enantiomer of 3-aminopiperidine is a crucial intermediate for the synthesis of gliptins, a class of oral antihyperglycemic agents. For example, it is a key building block for Alogliptin, used in the treatment of type 2 diabetes.[5]
-
Heterocyclic Synthesis: It serves as a valuable precursor for creating fused ring systems like piperido[2,3-d]pyrimidines through condensation reactions with 1,3-bielectrophilic reagents.[4]
-
General Medicinal Chemistry: The piperidine motif is present in drugs targeting a vast range of conditions, including cancer, Alzheimer's disease, viral infections, and neuropathic pain.[2][3] 3-Piperidinamine provides a functionalized core that chemists can elaborate upon to generate libraries of new chemical entities for drug screening.
Safety, Handling, and Storage
3-Piperidinamine hydrochloride is classified as a hazardous substance and requires careful handling.
Table 2: GHS Hazard and Precautionary Information
| Hazard Class | GHS Statement Code | Description |
| Hazard Statements | H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled.[13] |
| H315 | Causes skin irritation.[8][14] | |
| H319 | Causes serious eye irritation.[8][14] | |
| H335 | May cause respiratory irritation.[8][14] | |
| Precautionary Statements | P261 | Avoid breathing dust.[10][15] |
| P271 | Use only outdoors or in a well-ventilated area.[13][15] | |
| P280 | Wear protective gloves/protective clothing/eye protection.[10][15] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[14] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][14] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][14]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]
-
Storage: The compound is hygroscopic.[5] Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[5][14]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[14]
Conclusion
3-Piperidinamine hydrochloride is more than a simple chemical reagent; it is a cornerstone building block in modern pharmaceutical development. Its distinct physicochemical properties, combined with its versatile reactivity, make it an invaluable tool for medicinal chemists. A thorough understanding of its different salt forms, stereochemistry, and appropriate analytical methods for quality control is paramount for its effective use. As the demand for novel therapeutics containing the piperidine scaffold continues to grow, the importance of high-quality, well-characterized 3-Piperidinamine hydrochloride will undoubtedly increase in tandem.
References
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National Center for Biotechnology Information. (n.d.). Piperidin-3-amine dihydrochloride. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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